6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves a three-component reaction. One efficient method includes the reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and straightforward workup without the need for chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of nanoporous silica catalysts and green chemistry principles, such as solvent-free conditions and microwave irradiation, are promising approaches for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a wide range of substituted isoindoloquinazoline compounds .
Scientific Research Applications
6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione: A closely related compound with similar biological activities.
Isoindolinone derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Quinazoline derivatives: Known for their therapeutic potential, these compounds are structurally related and have similar applications.
Uniqueness
6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione stands out due to its unique benzyl substitution, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C22H16N2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-benzyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C22H16N2O2/c25-21-18-12-6-7-13-19(18)24-20(16-10-4-5-11-17(16)22(24)26)23(21)14-15-8-2-1-3-9-15/h1-13,20H,14H2 |
InChI Key |
BLMZEXAIXSZDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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